tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

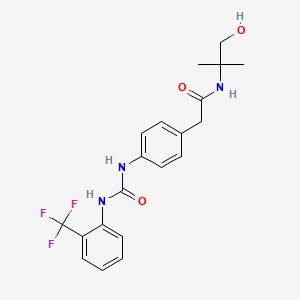

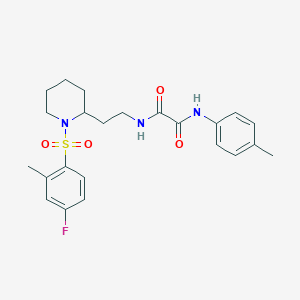

“tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate” is a chemical compound. It is a solid at 20°C . The compound has a molecular formula of C9H17NO5S and a molecular weight of 251.30 .

Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a molecular formula of C9H17NO5S and a molecular weight of 251.30 . .Applications De Recherche Scientifique

Metal-Free Aziridination of Olefins

Minakata et al. (2006) discovered that tert-Butyl hypoiodite (t-BuOI) is a potent reagent for synthesizing aziridines from olefins and sulfonamides. This method represents a novel example of metal-free aziridination using readily available sulfonamides as a nitrogen source (Minakata, Morino, Oderaotoshi, & Komatsu, 2006).

Aza-Payne Rearrangement

Ibuka (1998) explored the aza-Payne rearrangement of N-activated 2-aziridinemethanols. This process yields corresponding epoxy sulfonamides and allows the creation of optically active functionalized 1,2-amino alcohols (Ibuka, 1998).

Synthesis of Enantiopure Azetidine-2-carboxylic Acids

Sajjadi and Lubell (2008) synthesized azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains. These compounds can be used as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Vicinal Sulfonamination of Alkynes

Chen et al. (2016) developed a novel and efficient method for vicinal sulfonamination of alkynes, creating bioactive 3-sulfonylindoles. This method uses sulfinic acids as the sulfonating agent, azidos as the aminating agent, and tert-butyl hydroperoxide (TBHP) as the initiator (Chen, Meng, Han, & Han, 2016).

Kinetic Resolution of Racemic Carboxylic Acids

Ishihara et al. (2008) achieved the kinetic resolution of racemic carboxylic acids via an enantioselective esterification reaction. This process uses tert-butyl alcohol and is facilitated by an L-histidine-derived sulfonamide (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Meyers et al. (2009) described two efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivation on azetidine and cyclobutane rings (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Anionic Polymerization of tert-Butyl-Carboxylate-Activated Aziridine

Giri et al. (2022) reported on the polymerization of tert-butyl aziridine-1-carboxylate (BocAz), which allows the synthesis of low-molecular-weight poly(BocAz) chains. This method opens possibilities for synthesizing polyimines using carbonyl groups like BOC (Giri, Chang, Mbarushimana, & Rupar, 2022).

Catalytic Aminohydroxylation and Aziridination of Olefins

Gontcharov, Liu, and Sharpless (1999) demonstrated that tert-butylsulfonamide serves as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins (Gontcharov, Liu, & Sharpless, 1999).

Propriétés

IUPAC Name |

tert-butyl 3-tert-butylsulfonylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4S/c1-11(2,3)17-10(14)13-7-9(8-13)18(15,16)12(4,5)6/h9H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBWBVXGYAPVFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

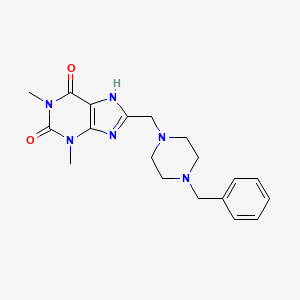

![3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725217.png)

![4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2725223.png)

ammoniumolate](/img/structure/B2725225.png)

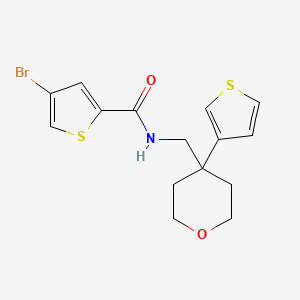

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2725228.png)

![2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2725233.png)

![isopropyl 2,7-dimethyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2725238.png)